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Compound of Interest

Compound Name: Octanoic hydrazide

Cat. No.: B1217089

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of octanoic
hydrazide and its derivatives in the development of novel antifungal compounds. This
document details the synthesis, proposed mechanisms of action, and includes detailed
protocols for in vitro and in vivo efficacy testing. While specific antifungal data for octanoic
hydrazide is limited, the information presented is based on extensive research on structurally
related acylhydrazide and hydrazone compounds, highlighting the therapeutic promise of this
chemical class.

Introduction to Octanoic Hydrazide and its
Antifungal Potential

Octanoic hydrazide, a derivative of the medium-chain fatty acid octanoic acid, belongs to the
class of organic compounds known as acylhydrazides. This class of molecules has garnered
significant attention in medicinal chemistry due to their wide range of biological activities,
including antibacterial, antiviral, and anticancer properties.[1] In the realm of mycology, various
hydrazide and hydrazone analogues have demonstrated potent antifungal activity against a
spectrum of pathogenic fungi.[2][3]

The core structure of octanoic hydrazide, featuring a hydrazide moiety (-CONHNH2) attached
to an eight-carbon aliphatic chain, provides a versatile scaffold for chemical modification to
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enhance antifungal potency and selectivity. The lipophilic nature of the octanoyl group may
facilitate the compound's interaction with and permeation through the fungal cell membrane, a
key target for many antifungal drugs.

Synthesis of Octanoic Hydrazide

Octanoic hydrazide can be synthesized through several established methods. A common and
efficient laboratory-scale synthesis involves the reaction of an octanoic acid ester, such as
methyl octanoate or ethyl octanoate, with hydrazine hydrate.[4] Microwave-assisted synthesis
has been shown to significantly reduce reaction times.[4] Alternatively, an enzymatic approach
using a lipase, such as Novozym 435, offers a greener synthesis route from octanoic acid and
hydrazine.[4]

Quantitative Antifungal Activity of Hydrazide
Derivatives

While specific minimum inhibitory concentration (MIC) or effective concentration (EC50) values
for octanoic hydrazide against fungal pathogens are not readily available in the cited
literature, numerous studies have reported the potent antifungal activity of various hydrazide
and hydrazone derivatives. This data provides a strong rationale for investigating octanoic
hydrazide and its analogues as potential antifungal agents. The following tables summarize
the antifungal activity of representative hydrazide derivatives against various fungal species.

Table 1: In Vitro Antifungal Activity of Hydrazide Derivatives against Candida albicans
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Compound ID Modification Fungal Strain MIC (pg/mL) Reference

Pyrrolidinone- C. albicans
Hyd.H ) ] 9.6 [2]
based hydrazine (Wild-Type)

Pyrrolidinone- C. albicans

Hyd.OCH3 _ _ 11.1 [2]
based hydrazine (Wild-Type)
Pyrrolidinone- C. albicans
Hyd.Cl _ _ 5.6 [2]
based hydrazine (Wild-Type)
Bis-pyrazole C. albicans
Compound 13d ) ] 3.9 [5]
linked hydrazide (MTCC 3017)
] Bis-pyrazole C. albicans
Compound 13j ) ) 3.9 [5]
linked hydrazide (MTCC 3017)
Bis-pyrazole C. albicans
Compound 13| ] ] 3.9 [5]
linked hydrazide (MTCC 3017)
Bis-pyrazole C. albicans
Compound 13p ) ) 3.9 [5]
linked hydrazide (MTCC 3017)
Bis-pyrazole C. albicans
Compound 13r 3.9 [5]

linked hydrazide (MTCC 3017)

Table 2: In Vitro Antifungal Activity of N'-Aryl a,-Unsaturated Fatty Acid Hydrazides against
Phytopathogenic Fungi
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Compound ID Fungal Species EC50 (pg/mL) Reference
A. solani, A.
brassicae, A.

5a (4-fluoro derivative)  alternata, C. 0.76 - 0.87 [6]

gloeosporioides, P.

oryzae (Average)

A. solani, A.
brassicae, A.
5g (4-bromo
o alternata, C. 0.76 - 0.87 [6]
derivative)

gloeosporioides, P.

oryzae (Average)

A. solani, A.
brassicae, A.
alternata, C. 0.76 - 0.87 [6]

gloeosporioides, P.

5s (3-chloro-4-fluoro

derivative)

oryzae (Average)

A. solani, A.
brassicae, A.
alternata, C. 0.76 - 0.87 [6]

gloeosporioides, P.

5w (3,4-dichloro

derivative)

oryzae (Average)

Proposed Mechanisms of Antifungal Action

The antifungal activity of hydrazide derivatives is believed to be multifactorial, potentially
targeting several key fungal cellular processes.

Disruption of Fungal Cell Membrane and Wall Integrity

The fungal cell wall and membrane are essential for maintaining cellular integrity and viability,
making them prime targets for antifungal drugs. Acylhydrazone compounds have been shown
to cause damage to the fungal cell membrane.[7] It is hypothesized that the lipophilic acyl chain
of compounds like octanoic hydrazide facilitates their insertion into the lipid bilayer, leading to
increased membrane permeability and leakage of intracellular components.
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Furthermore, chemical stress on the cell wall can trigger the Cell Wall Integrity (CWI) signaling
pathway, a crucial response mechanism in fungi. This pathway, primarily mediated by a
Mitogen-Activated Protein Kinase (MAPK) cascade, regulates cell wall remodeling. Persistent
activation or dysregulation of this pathway due to a chemical agent can be detrimental to the

fungus.
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Fungal Cell Wall Integrity (CWI) Signaling Pathway.
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Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in
mammalian cells. Its synthesis is a common target for antifungal drugs, notably the azole class.
[8] Some hydrazide derivatives have been found to inhibit ergosterol biosynthesis, leading to a
dysfunctional cell membrane and ultimately, fungal cell death.[5] The mechanism may involve
the inhibition of key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14-

alpha-demethylase.
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Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as complex Il of the mitochondrial respiratory
chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport
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chain. Inhibition of SDH disrupts cellular respiration and energy production, leading to cell
death. Certain N'-aryl hydrazides of a,3-unsaturated fatty acids have been shown to strongly
inhibit the activity of SDH in fungi, with IC50 values superior to some commercial fungicides.[6]

Experimental Protocols

The following are detailed protocols for the evaluation of the antifungal activity of octanoic
hydrazide and its derivatives.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth
of a fungus.

Materials:

Octanoic hydrazide or derivative

e Dimethyl sulfoxide (DMSO)

e RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

» Sterile 96-well flat-bottom microtiter plates

e Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

e Sabouraud Dextrose Agar (SDA) and Broth (SDB)

e Spectrophotometer

 Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for molds)

Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

o Preparation of Compound Stock Solution:
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o Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

o Prepare serial two-fold dilutions of the stock solution in RPMI-1640 medium to obtain
concentrations ranging from, for example, 0.125 to 64 pg/mL.

e Preparation of Fungal Inoculum:
o For Yeasts (e.g., Candida albicans):
» Culture the yeast on SDA at 35°C for 24 hours.
» Suspend several colonies in sterile saline.

» Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x
108 CFU/mL).

» Dilute the suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of
1-5 x 103 CFU/mL.

o For Molds (e.qg., Aspergillus niger):
= Culture the mold on SDA at 35°C for 7 days, or until sporulation is evident.

» Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and
gently scraping the surface.

» Transfer the suspension to a sterile tube and allow heavy particles to settle for 5
minutes.

» Adjust the conidial suspension to a concentration of 0.4-5 x 10 CFU/mL using a
hemocytometer.

o Assay Setup:
o Add 100 pL of the appropriate RPMI-1640 medium to all wells of a 96-well plate.

o Add 100 pL of the highest concentration of the test compound to the first well of a row and
perform serial two-fold dilutions across the plate.
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o Add 100 pL of the fungal inoculum to each well.

o Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative
control (no compound, only inoculum and medium).

e Incubation:
o Incubate the plates at 35°C for 24-48 hours for yeasts, and up to 72 hours for molds.
e MIC Determination:

o The MIC is the lowest concentration of the compound at which there is a significant
inhibition of fungal growth (approximately 50% or more) compared to the growth control,
as determined visually or by reading the absorbance at 530 nm.[9]

Protocol 2: Mycelial Growth Inhibition Assay

This assay is suitable for filamentous fungi and measures the inhibition of mycelial radial
growth.

Materials:

Octanoic hydrazide or derivative

DMSO

Potato Dextrose Agar (PDA)

Sterile Petri dishes (90 mm)

Actively growing culture of the test fungus (e.g., Aspergillus niger)

Sterile cork borer (5 mm diameter)

Procedure:

o Preparation of Medicated Agar:

o Prepare a stock solution of the test compound in DMSO.
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o Add appropriate volumes of the stock solution to molten PDA (cooled to about 45-50°C) to
achieve the desired final concentrations. Ensure the final DMSO concentration does not
inhibit fungal growth (typically <1%).

o Pour the medicated PDA into sterile Petri dishes and allow them to solidify.

¢ |noculation:

o Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing
fungal colony.

o Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both
medicated and control plates).

e |ncubation:

o Incubate the plates at 28°C for a period that allows for significant growth in the control
plates (e.g., 3-7 days).

» Data Collection and Analysis:
o Measure the diameter of the fungal colony in two perpendicular directions.
o Calculate the percentage of mycelial growth inhibition using the following formula:
= Inhibition (%) =[(C-T)/C] x 100

» Where C is the average diameter of the fungal colony in the control plate, and T is the
average diameter of the fungal colony in the treated plate.

o The EC50 value (the concentration that inhibits 50% of mycelial growth) can be
determined by testing a range of concentrations and using appropriate statistical software.

Protocol 3: In Vivo Antifungal Efficacy in the Galleria
mellonella Model

The Galleria mellonella (greater wax moth) larva is a well-established invertebrate model for
studying fungal pathogenesis and evaluating the in vivo efficacy of antimicrobial compounds.
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[10][12][12][13][14]

Materials:

G. mellonella larvae in their final instar stage (200-300 mg)

Fungal pathogen (e.g., Candida albicans)

Octanoic hydrazide or derivative

Sterile Phosphate-Buffered Saline (PBS)

Hamilton syringe (10 pL)

Incubator at 37°C

Procedure:

o Toxicity Assessment of the Compound:

o Inject groups of 10-20 larvae with different concentrations of the test compound dissolved
in a suitable vehicle (e.g., PBS with a minimal amount of DMSO).

o Include a control group injected with the vehicle only.

o Incubate at 37°C and monitor survival daily for 72 hours. Determine the maximum non-
toxic dose.

¢ |nfection and Treatment:

o Prepare a standardized inoculum of the fungal pathogen in sterile PBS.

o Inject a lethal dose (previously determined) of the fungal suspension (typically 10 uL) into
the hemocoel of each larva via the last left proleg.

o At a set time post-infection (e.g., 1-2 hours), inject a therapeutic dose of the test
compound (determined from the toxicity assay) into a different proleg.

o Include several control groups:
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= PBS injection only (trauma control)
» Fungal infection + vehicle treatment

» Fungal infection + positive control antifungal (e.g., fluconazole)

e Survival Assay:
o Incubate the larvae at 37°C in the dark.

o Monitor survival daily for up to 7 days. Larvae are considered dead if they do not respond
to touch.

o Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank
test).

e Fungal Burden Determination (Optional):
o At specific time points, randomly select a subset of larvae from each group.
o Surface-sterilize the larvae with 70% ethanol.
o Homogenize each larva individually in a known volume of sterile PBS.

o Perform serial dilutions of the homogenate and plate on appropriate agar medium (e.g.,
SDA).

o Incubate and count the colony-forming units (CFU) to determine the fungal burden per
larva.
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Workflow for Antifungal Compound Development.

Conclusion

Octanoic hydrazide and its derivatives represent a promising class of compounds for the
development of new antifungal agents. Their straightforward synthesis, coupled with the
potential for multiple mechanisms of action, makes them attractive candidates for further
investigation. The protocols and data presented in these application notes provide a framework

for researchers to explore the antifungal properties of this chemical class, with the ultimate goal
of addressing the growing challenge of fungal infections and drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 17 /17 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1217089?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

